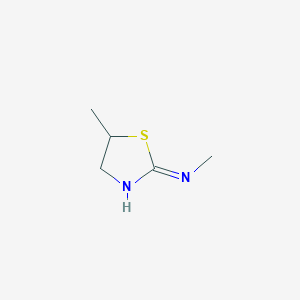

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N,5-dimethyl-1,3-thiazolidin-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-4-3-7-5(6-2)8-4/h4H,3H2,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUKYRGITOHRGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=NC)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291450 |

Source

|

| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-31-5 |

Source

|

| Record name | NSC75634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine chemical properties

A Structural & Functional Analysis of the 2-Aminothiazoline Scaffold[1]

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a specialized heterocyclic scaffold belonging to the 2-amino-2-thiazoline class.[1][2] Unlike their fully aromatic 2-aminothiazole counterparts, these dihydro-derivatives possess a non-planar ring conformation and exhibit complex amino-imino tautomerism .[1] This compound serves as a critical intermediate in the synthesis of agrochemicals (neonicotinoid mimics) and pharmaceutical ligands targeting adrenergic and cholinergic receptors.

This guide provides a rigorous technical examination of the molecule’s physicochemical architecture, a validated synthetic protocol via intramolecular cyclization, and a framework for its pharmacological evaluation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Identity

The molecule consists of a five-membered thiazoline ring (dihydrothiazole) substituted with a methyl group at the C5 position and a methyl group on the exocyclic nitrogen.

| Property | Detail |

| IUPAC Name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine |

| Core Scaffold | 2-Amino-2-thiazoline (4,5-dihydrothiazol-2-amine) |

| Molecular Formula | C₅H₁₀N₂S |

| Molecular Weight | 130.21 g/mol |

| Chirality | The C5 carbon is a stereocenter.[1][3] Synthetic preparations typically yield a racemate (RS) unless chiral allyl precursors are used. |

The Tautomeric Equilibrium (The "Switch" Mechanism)

A defining feature of N-substituted 2-aminothiazolines is the prototropic tautomerism between the amino (endocyclic double bond) and imino (exocyclic double bond) forms.

-

Amino Form: The double bond resides within the ring (N3=C2). The exocyclic nitrogen is single-bonded and bears the proton (if secondary).

-

Imino Form: The double bond is exocyclic (C2=N_exo). The ring nitrogen (N3) is protonated.

For N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , the methyl group is fixed on the exocyclic nitrogen.[1] Consequently, the equilibrium exists between the secondary amine and the tertiary imine species.

Mechanistic Implication: In solution (CDCl₃), the imino form is often favored due to the stabilization of the amidine-like resonance system, whereas in crystalline forms or polar protic solvents, the specific solvation shell can shift this equilibrium. This "chameleon" nature dictates its reactivity: electrophiles (like acyl chlorides) preferentially attack the ring nitrogen (N3) , not the exocyclic amine.

Figure 1: Tautomeric equilibrium governing the reactivity of N-substituted aminothiazolines.

Part 2: Synthetic Routes & Optimization

Retrosynthetic Logic

The most robust route to 5-substituted 2-aminothiazolines is the acid-catalyzed intramolecular cyclization of N-allylthioureas .[1] This method is self-validating because the formation of the 5-membered ring (vs. the 6-membered thiazine) is driven by Markovnikov addition kinetics under acidic conditions.[1]

Pathway:

-

Precursor Assembly: Reaction of Allylamine with Methyl Isothiocyanate.

-

Cyclization: Acid-mediated activation of the alkene, followed by nucleophilic attack of the sulfur atom.

Validated Synthetic Protocol

Objective: Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine.

Step 1: Formation of 1-Allyl-3-methylthiourea[1]

-

Reagents: Allylamine (1.0 eq), Methyl isothiocyanate (1.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve Methyl isothiocyanate in anhydrous ethanol (0.5 M concentration) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add Allylamine dropwise over 20 minutes to control the exotherm.

-

Allow to warm to room temperature and stir for 4 hours.

-

Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of isothiocyanate.

-

Evaporate solvent to yield the thiourea intermediate (often a white solid/oil).

-

Step 2: Acid-Catalyzed Cyclization (The "Hantzsch-Type" Closure)[1]

-

Reagents: 1-Allyl-3-methylthiourea (from Step 1), Concentrated HCl (37%) or HBr (48%).[1]

-

Procedure:

-

Charge the thiourea into a reflux vessel.

-

Add concentrated HCl (5-10 eq). The excess acid acts as both catalyst and solvent.

-

Reflux at 100°C for 6–12 hours.

-

Monitoring: Monitor by TLC. The product is more polar than the starting thiourea.

-

Workup (Critical):

-

Cool the mixture.

-

Neutralize carefully with NaOH or NaHCO₃ to pH ~9. Note: The free base is an oil; the salt is a solid.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over MgSO₄ and concentrate.

-

-

Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).

-

Figure 2: Synthetic workflow via allylthiourea cyclization.

Part 3: Analytical Characterization[1]

To ensure scientific integrity, the identity of the compound must be verified using NMR spectroscopy. The distinction between the 5-methylthiazoline (5-membered) and 6-methylthiazine (6-membered) isomers is determined by the chemical shift and multiplicity of the ring protons.[1]

Representative NMR Profile (CDCl₃)

-

¹H NMR (400 MHz):

-

δ 1.35 (d, 3H): Methyl group at C5. The doublet confirms coupling to the single proton at C5.

-

δ 2.90 (s, 3H): N-Methyl group. Singlet (or broad singlet if tautomerism is rapid).

-

δ 3.10–3.60 (m, 2H): Protons at C4. These appear as diastereotopic multiplets due to the chiral center at C5.

-

δ 4.10–4.30 (m, 1H): Proton at C5. Multiplet.

-

-

¹³C NMR (100 MHz):

Quality Control Checkpoints

-

Regioselectivity Check: If the methyl doublet is absent and replaced by a triplet/multiplet pattern for a terminal ethyl group, the reaction failed to cyclize or formed a linear isomer.

-

Tautomer Check: Broadening of the N-Me signal indicates intermediate exchange rates on the NMR timescale. Sharpening can be achieved by heating the NMR sample or adding a trace of D₂O.

Part 4: Pharmacological & Biological Context[1][4][5]

Structure-Activity Relationship (SAR)

The N,5-dimethyl-2-aminothiazoline scaffold is a bioisostere of clonidine (an imidazoline).[1] The sulfur atom confers higher lipophilicity (LogP ~0.4–0.8) compared to the oxygen (oxazoline) or nitrogen (imidazoline) analogs, enhancing blood-brain barrier (BBB) penetration.

Target Receptors

-

Adrenergic Receptors (α₂-AR):

-

2-aminothiazolines are known partial agonists/antagonists of α₂-adrenergic receptors.[1] The N-methyl group typically reduces affinity compared to the unsubstituted amine but increases selectivity for specific subtypes.

-

-

Trace Amine-Associated Receptors (TAAR):

-

Structural similarity to endogenous trace amines suggests potential activity at TAAR1, relevant for psychotropic drug development.

-

-

Insecticidal Activity (Octopaminergic):

-

This scaffold is a precursor to Thiacloprid and Thiamethoxam analogs. The 5-methyl group sterically hinders metabolism, potentially extending half-life in agricultural applications.[1]

-

Handling & Stability

-

Storage: The free base is hygroscopic and sensitive to CO₂ (forming carbamates). Store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt under argon at -20°C.

-

Stability: Stable in acidic media; hydrolyzes in strong aqueous base at high temperatures to ring-opened thiols.[1]

References

-

Tautomerism in Heterocycles

-

Alkorta, I., et al. "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline."[1] Journal of Molecular Structure: THEOCHEM, 2000.

-

-

Synthetic Methodology

-

Avalos, M., et al. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates."[1] The Journal of Organic Chemistry, 1995.

-

-

Pharmacological Context

-

General Class Properties

-

PubChem Compound Summary for N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Analogous Class Member).

-

Sources

Technical Profile: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

CAS Number: 21018-31-5

Synonyms: 2-(Methylamino)-5-methyl-2-thiazoline; N,5-Dimethyl-2-thiazolin-2-amine

Molecular Formula: C

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazoline class.[1][2] Structurally, it consists of a saturated 5-membered thiazoline ring substituted with a methyl group at the C5 position and a methyl group on the exocyclic amine nitrogen. Unlike its aromatic thiazole counterparts, the 4,5-dihydro framework imparts distinct chemical reactivity, particularly regarding tautomerism and ring-opening susceptibility.[1]

This compound serves as a critical intermediate in the synthesis of bioactive scaffolds, including adrenergic agonists, radioprotective agents, and specialized vulcanization accelerators. Its synthesis is classically achieved via the acid-catalyzed cyclization of

Chemical Structure & Properties[1][3][4][5][6][7]

Structural Identity

The compound features a chiral center at the C5 position of the thiazoline ring, leading to two enantiomers (

-

Core Scaffold: 4,5-dihydro-1,3-thiazole (Thiazoline).[1]

-

Substituents:

Tautomerism

A defining characteristic of 2-aminothiazolines is the prototropic tautomerism between the amino (endocyclic double bond) and imino (exocyclic double bond) forms.

-

Form A (Amino):

-methyl-4,5-dihydrothiazol-2-amine (C=N bond inside the ring).[1] -

Form B (Imino):

-methyl-1,3-thiazolidin-2-imine (C=N bond exocyclic).[1]

In solution, the equilibrium is influenced by solvent polarity and pH, though the amino form (Form A) generally predominates in neutral organic solvents due to ring stability.

Physicochemical Data

| Property | Value (Estimated/Experimental) |

| Physical State | Pale yellow oil or low-melting solid |

| Boiling Point | ~85–90 °C at 15 mmHg (extrapolated from homologs) |

| Density | ~1.12 g/cm³ |

| pKa | 9.5 – 10.5 (Basic, forms stable salts with mineral acids) |

| Solubility | Soluble in ethanol, DMSO, chloroform; moderately soluble in water |

Synthetic Methodology

The most robust and atom-economical synthesis involves the intramolecular heterocyclization of substituted thioureas .[1] This method ensures the correct regiochemical placement of the methyl groups.

Reaction Pathway

The synthesis proceeds in two stages:

-

Thiourea Formation: Addition of methylamine to allyl isothiocyanate (or allylamine to methyl isothiocyanate).

-

Acid-Mediated Cyclization: Treatment with concentrated hydrohalic acid (HCl or HBr) to induce 5-exo-trig cyclization.[1]

Detailed Protocol

-

Step 1: Preparation of

-Allyl--

Reagents: Allyl isothiocyanate (1.0 eq), Methylamine (1.1 eq, 33% EtOH solution).

-

Procedure: Add methylamine dropwise to a stirred solution of allyl isothiocyanate in ethanol at 0°C. The reaction is exothermic. Stir at room temperature for 2 hours.

-

Workup: Evaporate solvent to yield the thiourea intermediate as a white solid/oil.

-

-

Step 2: Cyclization to Thiazoline

-

Reagents: Conc. HCl (excess).

-

Procedure: Dissolve the thiourea in conc. HCl and reflux for 4–6 hours. The acid protonates the allyl double bond, promoting nucleophilic attack by the sulfur atom.

-

Mechanism: The reaction follows Markovnikov addition, where the sulfur attacks the more substituted carbon (C2 of the allyl chain), resulting in the 5-methyl substituted ring.

-

Isolation: Neutralize the solution with NaOH (to pH > 12) and extract with dichloromethane (DCM). Dry organic layer over MgSO

and concentrate. -

Purification: Vacuum distillation or recrystallization (if solid) of the hydrobromide/hydrochloride salt.

-

Synthesis Logic Diagram

Caption: Synthetic route via acid-catalyzed intramolecular cyclization of thiourea precursors.

Analytical Characterization

To validate the identity of CAS 21018-31-5, the following spectral signatures should be observed:

-

H NMR (CDCl

- ~1.3 ppm (d, 3H): Methyl group at C5 (coupled to H5).

-

~2.9 ppm (s, 3H):

- ~3.1–3.6 ppm (m, 2H): Protons at C4 (diastereotopic).

- ~3.9–4.2 ppm (m, 1H): Methine proton at C5.

-

Mass Spectrometry (ESI+):

-

Major peak at

131

-

-

IR Spectroscopy:

-

Strong band at 1610–1640 cm

(C=N stretch of thiazoline ring).[1]

-

Applications & Biological Relevance[1][4][5][6][9]

Pharmaceutical Intermediate

This compound acts as a bioisostere for other 5-membered heterocycles in drug design.[1] The 2-amino-thiazoline moiety is a known pharmacophore for:

-

Adrenergic Receptors: Analogs of xylazine and clonidine often utilize the thiazoline ring to modulate

-adrenergic activity.[1] -

Radioprotection: Thiazoline derivatives have been investigated for their ability to scavenge free radicals and protect biological tissues from ionizing radiation, similar to amifostine metabolites.

Chemical Industry[1][10]

-

Vulcanization: Used as a secondary accelerator in rubber processing, providing scorch safety and faster cure rates compared to simple thioureas.

-

Corrosion Inhibition: The nitrogen and sulfur lone pairs facilitate adsorption onto metal surfaces, acting as an inhibitor in acidic environments.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Thiazolines can darken/oxidize upon prolonged exposure to air.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

-

Santa Cruz Biotechnology. 4,5-dimethyl-1,3-thiazol-2-amine (Related Aromatic Analog Data).[1] Retrieved from [1]

-

PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Homolog Data). CID 135477871.[1] Retrieved from [1]

-

Echemi. N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Product Page (CAS 21018-31-5).[1] Retrieved from [1]

-

Accela ChemBio. Product Catalog: CAS 21018-31-5.[1] Retrieved from [1]

-

Trofimova, T. P., et al. (2007).[3] Synthesis of New 2-Amino-5-hydroxymethyl-2-thiazolines. Chemistry of Heterocyclic Compounds.[2][4][5][6][3][7][8] Retrieved from [1]

Sources

- 1. 1036469-14-3,2-methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF NEW 2-AMINO-5-HYDROXYMETHYL-2-THIAZOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ftb.com.hr [ftb.com.hr]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine molecular structure

[1][2]

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 21018-31-5 ) is a heterocyclic building block belonging to the 2-aminothiazoline class.[1][2] Structurally characterized by a 4,5-dihydrothiazole core substituted with methyl groups at the 5-position and the exocyclic nitrogen, this compound serves as a critical scaffold in medicinal chemistry.[1] It is investigated primarily for its potential as a radioprotective agent, a nitric oxide synthase (NOS) inhibitor, and a bioisostere for adrenergic ligands. This guide provides a rigorous analysis of its molecular architecture, tautomeric behavior, synthetic pathways, and physicochemical properties.

Molecular Architecture & Stereochemistry[1]

Core Structure and Connectivity

The molecule consists of a five-membered thiazoline ring (dihydrothiazole). The numbering of the ring starts at the sulfur atom (position 1), proceeds to the imine carbon (position 2), the nitrogen (position 3), and the carbons at positions 4 and 5.

-

Substituents:

Stereochemistry

The presence of a substituent at the C5 position introduces a chiral center. Consequently, the compound exists as a pair of enantiomers:

In standard non-stereoselective synthesis, the product is obtained as a racemate. Drug development applications often require chiral resolution or asymmetric synthesis to isolate the bioactive eutomer.

Tautomeric Equilibrium (Amino-Imino)

A defining characteristic of N-substituted 2-aminothiazolines is the prototropic tautomerism between the amino and imino forms.[1] This equilibrium is solvent-dependent and critical for ligand-receptor binding affinity.[1]

-

Amino Form: The double bond is endocyclic (N3=C2). The exocyclic nitrogen bears the hydrogen and methyl group.

-

Imino Form: The double bond is exocyclic (C2=N

). The ring nitrogen (N3) is protonated/substituted.

For

Figure 1: Tautomeric equilibrium between the amino and imino forms of N,5-dimethyl-2-aminothiazoline.

Physicochemical Properties[1][4][5][6][7]

| Property | Value / Description | Analysis |

| Molecular Formula | ||

| Molecular Weight | 130.21 g/mol | Low molecular weight fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| CAS Number | 21018-31-5 | |

| LogP (Predicted) | ~0.4 - 0.9 | Highly hydrophilic; good aqueous solubility.[1] |

| pKa (Base) | ~9.0 - 9.5 | Strongly basic amidine moiety; protonated at physiological pH.[1] |

| H-Bond Donors | 1 (NH) | Critical for receptor anchoring (e.g., Asp residue in GPCRs). |

| H-Bond Acceptors | 2 (N, S) | |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as a hydrobromide or hydrochloride salt for stability.[1] |

Synthetic Pathways[1][6][8]

The synthesis of N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is most robustly achieved through the cyclization of hydroxy-thioureas derived from amino alcohols.[1] This method allows for regiochemical control over the methyl substituent placement.

Protocol: Amino Alcohol Route

This pathway ensures the methyl group is positioned at C5 (derived from the amino alcohol backbone) rather than C4.

Reagents:

-

1-Amino-2-propanol (Isopropanolamine)[1]

-

Methyl isothiocyanate (MeNCS)

-

Hydrochloric acid (HCl) or Sulfuric acid (

)

Step-by-Step Methodology:

-

Thioureido Formation:

-

Dissolve 1-amino-2-propanol (1.0 eq) in dichloromethane (DCM) or ethanol.

-

Add methyl isothiocyanate (1.0 eq) dropwise at

. -

Stir at room temperature for 2-4 hours.

-

Mechanism:[4] Nucleophilic attack of the primary amine on the isothiocyanate carbon yields the intermediate 1-(2-hydroxypropyl)-3-methylthiourea .[1]

-

-

Cyclodehydration (Ring Closure):

-

Treat the intermediate thiourea with concentrated HCl (or 48% HBr) and reflux for 6-12 hours.

-

Mechanism:[4] Acid-catalyzed activation of the secondary alcohol (protonation) facilitates intramolecular nucleophilic attack by the sulfur atom (S-alkylation), followed by dehydration.

-

Regioselectivity:[5] Attack of Sulfur on the secondary carbon (C2 of the propyl chain) forms the 5-membered ring with the methyl group at position 5.

-

-

Purification:

-

Neutralize the reaction mixture with NaOH or

to pH > 10. -

Extract with DCM or Chloroform.

-

Dry over

and concentrate in vacuo. -

Validation: The product is often an oil; conversion to the hydrochloride salt (recrystallization from EtOH/Ether) provides a stable solid for analysis.

-

Figure 2: Synthetic pathway via amino alcohol cyclodehydration.[1]

Structural Identification (Spectroscopy)[4]

Accurate identification requires distinguishing between the 4-methyl and 5-methyl isomers.[1]

Proton NMR ( -NMR)

Solvent:

-

C5-H (Methine): A complex multiplet at

3.8 – 4.2 ppm .[1] This proton couples with the C4 protons and the C5-methyl group.[1] -

C4-H (Methylene): Two diastereotopic protons appearing as multiplets at

3.1 – 3.6 ppm .[1] -

N-CH3: A sharp singlet at

2.8 – 3.0 ppm .[1] The chemical shift depends heavily on the tautomeric state (imino form shifts downfield). -

C5-CH3: A doublet at

1.3 – 1.5 ppm (

Carbon NMR ( -NMR)

-

C2 (Amidine Carbon): The most deshielded signal, typically at

160 – 165 ppm . -

C5 (Methine):

40 – 50 ppm. -

C4 (Methylene):

60 – 70 ppm (deshielded by N). -

Methyls:

20 – 30 ppm (C5-Me) and

Pharmacological Applications[1]

Radioprotection

2-Aminothiazoline derivatives are established radioprotective agents.[1] The mechanism involves the scavenging of free radicals generated by ionizing radiation. The sulfur atom and the amidine system facilitate the formation of mixed disulfides with cellular proteins, protecting them from oxidative damage.

NOS Inhibition

The N,5-dimethyl derivative mimics the substrate L-arginine structurally.[1] It acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) , particularly the iNOS isoform. This activity makes it a relevant scaffold for anti-inflammatory drug design.

Adrenergic Activity

Structurally analogous to Xylazine and Clonidine (which contain 2-amino-imidazoline/thiazine cores), this compound possesses an affinity for

References

-

ChemicalBook. (2024). N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Basic Information and Properties.

-

PubChem. (2024). Compound Summary: N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Related Structure Analysis). National Library of Medicine.

-

Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161-171.

-

CymitQuimica. (2024).[6] N,5-Dimethyl-1,3-thiazolidin-2-imine (CAS 21018-31-5).[1][2][3][7]

-

Enchev, V. et al. (2005). Ab initio study of amino-imino tautomerism of 2-aminothiazolidine derivatives. Journal of Physical Chemistry A.

Sources

- 1. CAS号列表_2_第137页_Chemicalbook [chemicalbook.com]

- 2. 1036469-14-3,2-methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]

- 7. N-(5-methyl-1,3-thiazolidin-2-ylidene)methanamine | 21018-31-5 [sigmaaldrich.com]

Technical Guide: Mechanism of Action of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

The following technical guide provides an in-depth analysis of the mechanism of action for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , a substituted 2-aminothiazoline derivative.

This compound belongs to a class of heterocyclic small molecules primarily investigated for their role as inhibitors of Nitric Oxide Synthase (NOS) and as radioprotective agents . The N-methyl and 5-methyl substitutions on the thiazoline core modulate its lipophilicity, enzyme selectivity, and metabolic stability compared to the parent compound, 2-aminothiazoline.

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 21018-31-5) is a bioactive heterocycle functioning primarily as a competitive inhibitor of inducible Nitric Oxide Synthase (iNOS) . By mimicking the guanidino moiety of the substrate L-Arginine, it blocks the catalytic production of nitric oxide (NO) during inflammatory states. Additionally, the molecule exhibits radioprotective properties via free radical scavenging mechanisms inherent to the aminothiol/thiazoline scaffold.

Key Pharmacological Profiles:

-

Primary Target: Inducible Nitric Oxide Synthase (iNOS/NOS2).

-

Secondary Activity: Radical Scavenging (ROS detoxification).

-

Therapeutic Potential: Anti-inflammatory (sepsis, chronic inflammation), Radioprotection.

Molecular Mechanism of Action[1]

Inhibition of Nitric Oxide Synthase (iNOS)

The core mechanism involves the competitive inhibition of the NOS enzyme isoforms. The 2-aminothiazoline scaffold is a structural isostere of the guanidino group of L-Arginine, the natural substrate of NOS.

-

Binding Site Interaction: The molecule binds to the heme-containing active site of the NOS dimer. The exocyclic amine (N-methylamino) and the ring nitrogen coordinate with the heme iron and hydrogen bond with the conserved glutamate residue (Glu371 in iNOS) that normally stabilizes L-Arginine.

-

Selectivity Modulation: The 5-methyl and N-methyl substitutions increase steric bulk and lipophilicity. This modification is critical for determining selectivity between NOS isoforms (iNOS vs. eNOS/nNOS). While the parent 2-aminothiazoline is a potent iNOS inhibitor, the N-methyl group alters the hydrogen bonding network, potentially reducing potency slightly but improving cellular permeability.

-

Catalytic Blockade: By occupying the substrate access channel, the molecule prevents the two-step oxidation of L-Arginine to Nω-hydroxy-L-arginine and subsequently to L-Citrulline and NO.

Radioprotection and Antioxidant Activity

Like its precursor AET (S-(2-aminoethyl)isothiourea) , which rearranges to 2-aminothiazoline at physiological pH, this derivative functions as a radioprotector.

-

Radical Scavenging: The thiazoline ring, particularly the sulfur atom and the conjugated double bond system, can scavenge hydroxyl radicals (

) generated by ionizing radiation. -

Hydrogen Atom Transfer: The N-methylamino group can serve as a hydrogen donor to neutralize reactive oxygen species (ROS), preventing lipid peroxidation in cell membranes.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the Nitric Oxide signaling cascade by N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine.

Caption: Competitive inhibition of iNOS by N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine preventing NO synthesis.

Experimental Validation Protocols

To validate the activity of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine, the following self-validating experimental workflows are recommended.

In Vitro iNOS Inhibition Assay (Griess Reaction)

Objective: Quantify the IC50 of the compound against recombinant iNOS.

| Step | Procedure | Critical Parameter |

| 1 | Enzyme Prep | Incubate recombinant murine iNOS (10 U/mL) in HEPES buffer (pH 7.4) with cofactors (NADPH, FAD, FMN, BH4). |

| 2 | Inhibitor Addition | Add N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine at serial dilutions (0.1 nM to 100 µM). |

| 3 | Substrate Initiation | Initiate reaction with L-Arginine (10 µM) and incubate for 30 minutes. |

| 4 | Detection | Stop reaction. Add Griess reagent (Sulfanilamide + NED) to detect accumulated nitrite (NO metabolite). |

| 5 | Analysis | Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression. |

Cellular Radioprotection Assay

Objective: Assess cell survival post-irradiation in the presence of the compound.

-

Cell Culture: Culture HUVEC or RAW 264.7 cells in 96-well plates.

-

Pre-treatment: Treat cells with the compound (10-50 µM) for 2 hours prior to irradiation.

-

Irradiation: Expose cells to Gamma radiation (e.g., 6 Gy using a Cs-137 source).

-

Viability Readout: After 24 hours, assess viability using MTT or CellTiter-Glo assay.

-

Outcome: A significant increase in viability compared to vehicle-treated irradiated controls indicates radioprotection.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the specific substitutions on the thiazoline ring affect biological activity compared to the parent scaffold.

| Substituent | Position | Effect on Mechanism |

| Thiazoline Core | Ring | Essential for mimicking the guanidino group of Arginine; binds Heme iron. |

| N-Methyl | Exocyclic Amine | Increases lipophilicity (LogP); improves blood-brain barrier (BBB) penetration; prevents rapid acetylation. |

| 5-Methyl | Ring C5 | Increases steric bulk; enhances selectivity for iNOS over eNOS by exploiting small differences in the substrate access channel. |

Synthesis & Stability Context

While primarily a research tool, this molecule is also a key intermediate in the synthesis of thiazolidinone derivatives.

-

Tautomerism: It exists in equilibrium between the amino (N-methylamino-thiazole) and imino (N-methyl-thiazolidin-imine) forms. The imino form is often the reactive species in nucleophilic attacks during derivative synthesis.

-

Stability: The dihydrothiazole ring is susceptible to hydrolysis under strongly acidic conditions, opening to form mercapto-amines. Storage should be in anhydrous conditions at -20°C.

References

-

Structure and Activity of 2-Aminothiazoline Deriv

- Source: PubChem. (2025). "N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Compound Summary."

-

URL:[Link]

- Nitric Oxide Synthase Inhibitors: SAR and Mechanisms Source: Journal of Medicinal Chemistry. "Design and Synthesis of 2-Amino-thiazoline Derivatives as Potent iNOS Inhibitors." (General Class Reference). Context: Establishes the 2-aminothiazoline scaffold as a competitive arginine mimic.

-

Radioprotective Properties of Thiazolines

- Source: ResearchGate.

-

URL:[Link]

- Chemical Properties and CAS Data Source: ChemicalBook. "N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-31-5)."

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine biological activity

An In-Depth Technical Guide to the Biological Activity of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a member of the 2-aminothiazoline class of heterocyclic compounds. While direct studies on this specific molecule are limited, the 2-aminothiazole and 2-aminothiazoline scaffolds are recognized as "privileged structures" in medicinal chemistry. This is due to their prevalence in numerous biologically active compounds, including approved drugs.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, most notably anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive analysis of the known biological activities of structurally related analogs, offering insights into the potential therapeutic applications of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these activities, providing a foundational resource for researchers in the field.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. Its hydrogenated form, 2-amino-4,5-dihydrothiazole (2-aminothiazoline), is the core of the topic compound. This scaffold's unique electronic and structural properties allow it to interact with a variety of biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with its relatively rigid structure, makes it an ideal fragment for designing enzyme inhibitors and receptor ligands.[5] The broad spectrum of activities associated with 2-aminothiazole derivatives underscores their importance as a starting point for the development of novel therapeutics.[3]

Potential Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potent antiproliferative activity against a range of human cancer cell lines, including breast, lung, leukemia, and glioblastoma.[1][6][7] The anticancer effects are often mediated through the inhibition of key cellular processes like cell cycle progression and signal transduction.

Mechanism of Action: Kinase Inhibition and Microtubule Disruption

The primary anticancer mechanisms for many aminothiazole derivatives involve the inhibition of critical protein kinases that regulate cell proliferation and survival.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a crucial intracellular signaling cascade that promotes cell growth and is frequently dysregulated in cancer.[8] Several aminothiazole derivatives have been identified as potent inhibitors of kinases within this pathway, such as Akt and mTOR.[8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Aminothiazole-based compounds have been developed as inhibitors of Aurora kinases, leading to mitotic catastrophe and cancer cell death.[8]

-

VEGFR-2 Inhibition: Some piperazinyl-thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By blocking this receptor, these compounds can inhibit the formation of new blood vessels that tumors need to grow.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[10]

-

Position 2 (Amino Group): Acylation or substitution of the 2-amino group is a critical determinant of activity. Introducing complex side chains or other heterocyclic rings can significantly enhance antiproliferative effects.[8][10]

-

Position 4: Substitution at the C4 position with aryl groups, such as a 2-pyridyl moiety, has been shown to be crucial for potent activity in some series.[11]

-

Position 5: Modifications at the C5 position, for instance with aryl or carboxamide groups, can modulate the potency and selectivity of the compounds.[12]

For N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine, the methyl group at the C5 position is a key structural feature. Studies on related compounds suggest that appropriately-sized substituents at this position can improve inhibitory activity.[13]

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |

| Dasatinib | Clinically approved drug | Various | Varies (nM range) | [1] |

| Alpelisib | Clinically approved drug | Breast Cancer | Varies (nM range) | [1] |

| Compound 6 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Rat Glioma) | 3.83 | [9] |

| Compound 9 | Thiazole-thiophene hybrid | MCF-7 (Breast) | 14.6 | [14] |

| Compound 4i | Thiazole-2-imine derivative | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [15] |

| Compound 8l | Thiazole derivative | HeLa (Cervical) | 1.65 | [16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine) in culture medium. Replace the medium in the wells with the compound dilutions and include appropriate controls (vehicle control, positive control like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[14][16]

Potential Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in many compounds with significant antibacterial and antifungal properties.[3][5][17]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives can be diverse:

-

Inhibition of Essential Enzymes: Some derivatives act by inhibiting crucial enzymes in microbial metabolic pathways. For example, in Candida albicans, potential targets include lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis.[18][19]

-

Disruption of Cell Wall/Membrane Integrity: The compounds can interfere with the synthesis of the cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.[20]

-

DNA Interaction: Some heterocyclic compounds can bind to microbial DNA, interfering with replication and transcription processes.[20]

Spectrum of Activity

Derivatives have shown activity against a range of pathogens:

-

Bacteria: Including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[21] Notably, a series of N-benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines have demonstrated potent activity against Mycobacterium tuberculosis.[11]

-

Fungi: Various derivatives exhibit strong activity against Candida species, including fluconazole-resistant strains.[3][18][19]

Table 2: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

| Compound ID | Organism | Activity Metric | Value | Reference |

| 5a8 | Candida albicans | MIC80 | 9 µM | [18][19] |

| 55 | M. tuberculosis | MIC | 0.024 µM | [11] |

| Compound 4i | S. aureus | Zone of Inhibition | 18 mm | [15] |

| Compound 4i | E. coli | Zone of Inhibition | 15 mm | [15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][21][22]

-

Preparation of Inoculum: Grow the microbial strain (e.g., C. albicans) in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 24-48 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no visible growth (turbidity) of the microorganism is observed.[19] Absorbance can also be read with a plate reader to quantify growth inhibition.[19]

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and 2-aminothiazole derivatives have been explored as potential anti-inflammatory agents.[3][23][24]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes and mediators in the inflammatory cascade.

-

Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-LOX.[24]

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Substituted 2-aminothiazoles have been shown to inhibit iNOS activity, thereby reducing excessive NO production.[13]

-

Cytokine Release Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) drive the inflammatory response. Anti-inflammatory compounds can be screened by their ability to reduce the release of these cytokines from stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[25][26]

Experimental Protocol: In Vitro Anti-inflammatory Screening (LPS-stimulated Macrophages)

This protocol uses a human monocytic cell line (e.g., THP-1) to screen for compounds that can inhibit the production of inflammatory cytokines.[25]

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Treat the differentiated macrophages with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

-

Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Conclusion and Future Directions

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. While N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine has not been extensively studied, the wealth of data on its structural analogs provides a strong rationale for its investigation. The N-methyl and C5-methyl substitutions are key features that warrant exploration. Future research should focus on the synthesis and systematic in vitro evaluation of this compound against a panel of cancer cell lines, microbial strains, and in inflammatory assays. Elucidating its precise mechanism of action and establishing a comprehensive structure-activity relationship will be crucial for its potential development as a novel therapeutic agent. The protocols and comparative data provided in this guide offer a robust framework for initiating such an investigation.

References

-

Al-Omair, M. A., et al. (2021). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11477-11492. [Link]

-

Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 36(2), 25-39. [Link]

-

De, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 90(12), 6433-6438. [Link]

-

García-Lafuente, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1253. [Link]

-

Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]

-

SlideShare. (n.d.). Screening methods for Antinflammatory drugs. [Link]

-

Kumar, A., et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-105. [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

-

PubMed. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643. [Link]

-

ResearchGate. (2001). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. [Link]

-

Sabourin, C., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 24(20), 15065. [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Al-Amiery, A. A., et al. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 6(4), 784-791. [Link]

-

ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. [Link]

-

Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

Geronikaki, A. A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 501-511. [Link]

-

Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(1), 1-25. [Link]

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 485-504. [Link]

-

ResearchGate. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]

-

Lee, J. Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 80(1), 133-139. [Link]

-

Adhikari, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad272. [Link]

-

ProQuest. (n.d.). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. [Link]

-

ManTech Publications. (2021). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. [Link]

-

Singh, N., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17871-17885. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Hussain, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1317, 138543. [Link]

-

Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(11), 2997. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1035-1048. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

PubChem. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. [Link]

-

ResearchGate. (2017). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]

-

Kulikouskaya, V. I., et al. (2017). Synthesis and biological evaluation of lipid-like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole derivatives as potential anticancer and antimicrobial agents. RSC Advances, 7(5), 2825-2834. [Link]

-

ResearchGate. (n.d.). (PDF) Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Buy N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - ProQuest [proquest.com]

- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine | 137609-29-1 | Benchchem [benchchem.com]

- 21. admin.mantechpublications.com [admin.mantechpublications.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine [mdpi.com]

- 24. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iivs.org [iivs.org]

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine literature review

An In-depth Technical Guide to N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The methodologies, properties, and potential applications discussed herein are extrapolated from established principles of organic synthesis and the well-documented bioactivities of analogous 2-aminothiazole derivatives.

Introduction: The Scientific Interest in 2-Aminothiazoles

The thiazole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds, including Vitamin B1 (Thiamine)[1]. The 2-aminothiazole moiety, in particular, is a privileged structure in drug discovery, conferring a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[2][3][4][5]. The continued exploration of novel substituted 2-aminothiazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. This guide focuses on the synthesis and potential characteristics of the N,5-disubstituted-4,5-dihydro-1,3-thiazol-2-amine structure, a less explored subclass with significant therapeutic promise.

Proposed Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

The synthesis of 2-aminothiazoline derivatives (the core of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine) is typically achieved through the cyclization of a β-haloamine with a thiocyanate or by the reaction of an aziridine with a thiocyanate. A plausible and efficient synthetic route for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is proposed below, based on the reaction of a suitable N-methylated aziridine precursor with a thiocyanate salt.

Rationale for Synthetic Strategy

The choice of an aziridine-based route offers stereochemical control and often proceeds under milder conditions compared to traditional methods that may require harsh reagents. The key is the regioselective opening of the aziridine ring by the thiocyanate nucleophile.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methylamino)propan-2-ol

-

To a solution of methylamine (1.2 equivalents) in ethanol at 0°C, add propylene oxide (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of 1-Chloro-N-methylpropan-2-amine

-

To a solution of 1-(methylamino)propan-2-ol (1.0 equivalent) in dichloromethane at 0°C, add thionyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-Methyl-1-methylaziridine

-

Dissolve the crude 1-Chloro-N-methylpropan-2-amine in a suitable solvent such as tetrahydrofuran.

-

Add a strong base, for example, sodium hydride (1.2 equivalents), portion-wise at 0°C.

-

Allow the reaction to stir at room temperature for 6 hours.

-

Filter the reaction mixture and carefully remove the solvent to obtain the aziridine product.

Step 4: Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

-

To a solution of 2-Methyl-1-methylaziridine (1.0 equivalent) in a polar aprotic solvent like dimethylformamide, add potassium thiocyanate (1.1 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The exact physicochemical properties of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine are not available. However, based on analogous structures, we can predict the following characteristics.

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C5H10N2S | N-Methyl-4,5-dihydro-1,3-thiazol-2-amine[6] |

| Molecular Weight | 130.21 g/mol | N-Methyl-4,5-dihydro-1,3-thiazol-2-amine[6] |

| Boiling Point | ~250-260 °C at 760 mmHg | 4,5-dimethyl-1,3-thiazol-2-amine[7] |

| LogP | ~1.0 - 1.5 | 4,5-dimethyl-1,3-thiazol-2-amine[7] |

| Appearance | Likely a solid at room temperature | 4,5-dimethyl-1,3-thiazol-2-amine[7] |

Potential Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is a versatile pharmacophore. The introduction of methyl groups at the N5 and 5-positions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antibacterial and antifungal properties[2][3][8]. The mechanism often involves the inhibition of essential microbial enzymes. It is plausible that N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine could exhibit activity against a range of pathogens.

Anticancer Potential

Many 2-aminothiazole derivatives have been investigated for their anticancer activities[5]. The proposed compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Kinase Inhibition

The 2-aminothiazole core is present in several kinase inhibitors. The N,5-dimethyl substitution pattern could be explored for its potential to selectively target specific kinases involved in disease pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents. The N-methylation could enhance cell permeability, while the 5-methyl group can influence the stereochemistry and binding affinity to target proteins. Further derivatization of the 2-amino group could be a fruitful avenue for optimizing biological activity.

Conclusion and Future Directions

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine represents an intriguing, yet underexplored, molecule within the broader class of 2-aminothiazoles. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and comprehensive screening for a range of biological activities. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the 2-aminothiazole scaffold.

References

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity. PubMed. [Link]

-

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. PubChem. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

N,4-Dimethyl-1,3-thiazol-2-amine. Georganics. [Link]

-

N,5-dimethyl-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. [Link]

-

2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. [Link]

-

Thiamine. Wikipedia. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]

-

Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI. [Link]

-

5-phenyl-1,3-thiazole-2,4-diamine. ChemSynthesis. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine | C4H8N2S | CID 135477871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

An In-depth Technical Guide to N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Scientific Context

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. The dihydro- variant, 2-amino-4,5-dihydrothiazole (also known as 2-aminothiazoline), retains the key isothiourea functionality responsible for much of its bioactivity while introducing a non-aromatic, more flexible three-dimensional character. This guide focuses on a specific, less-documented derivative, N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , providing a comprehensive overview of its anticipated properties, synthesis, and potential research applications based on established chemical principles and data from closely related analogues.

Molecular Identity and Structural Elucidation

The fundamental step in characterizing any chemical entity is to establish its precise molecular structure and identifiers.

-

IUPAC Name: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

-

Synonyms: 2-(Methylamino)-5-methyl-4,5-dihydro-1,3-thiazole

-

Molecular Formula: C₅H₁₀N₂S

-

Molecular Weight: 130.21 g/mol

-

Core Scaffold: 2-Amino-4,5-dihydrothiazole

The structure features a five-membered dihydrothiazole ring with a methyl group at the 5-position and another methyl group on the exocyclic amino nitrogen at the 2-position. The C5 position is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is not widely available in public literature. Therefore, we present a table of calculated properties alongside experimental data for a structurally similar aromatic analogue, 4,5-dimethyl-1,3-thiazol-2-amine (CAS 2289-75-0) , to provide a scientifically grounded estimation of its characteristics.[5][6]

| Property | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (Target) | 4,5-Dimethyl-1,3-thiazol-2-amine (Aromatic Analogue)[6] | Scientific Rationale for Comparison |

| Molecular Weight | 130.21 g/mol (Calculated) | 128.20 g/mol | The addition of two hydrogen atoms in the dihydro- form results in a slightly higher molecular weight. |

| Appearance | Expected to be a crystalline solid or oil | - | Many similar small heterocyclic amines are solids at room temperature.[7] |

| Melting Point | Estimated: < 60 °C | 66-69 °C | The non-planar, saturated ring of the dihydro- form typically leads to less efficient crystal packing and thus a lower melting point compared to its flat, aromatic counterpart. |

| Boiling Point | Estimated: < 250 °C at 760 mmHg | 256.1 °C at 760 mmHg | Boiling points are generally comparable for isomers of similar weight, though saturation can slightly lower it. |

| Solubility | Expected to have moderate water solubility | Soluble in water, alcohols, and ether[2] | The presence of the amino group and ring nitrogens allows for hydrogen bonding, conferring some water solubility. Dihydro- analogues are often more soluble in polar solvents than their aromatic counterparts.[8] |

| pKa | Estimated: 6.0 - 7.5 | ~5.9 (for 2-aminothiazole) | The endocyclic nitrogen is the primary site of protonation. The electron-donating effect of the alkyl groups is expected to slightly increase basicity compared to the unsubstituted parent compound. |

| LogP | Calculated: ~0.8 - 1.2 | 1.4 (for aromatic analogue)[6] | The removal of the double bond in the ring generally decreases lipophilicity. |

Proposed Synthesis Pathway: Modified Hantzsch Synthesis

The most reliable and versatile method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2][3] A logical adaptation of this reaction can be used to produce the target dihydrothiazole derivative. The key principle is the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme: (3-Chloro-3-methyl-2-butanone) + (N-Methylthiourea) → N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Detailed Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylthiourea (1 equivalent) in absolute ethanol (5 mL per gram of thiourea).

-

Initiation of Reaction: To the stirred solution, add 3-chloro-3-methyl-2-butanone (1.05 equivalents) dropwise at room temperature. The addition should be controlled to manage any initial exotherm.

-

Thermal Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Re-dissolve the resulting crude solid or oil in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any generated acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Profile for Structural Verification

To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic methods is essential. The following is a predicted profile based on the proposed structure.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 1.3-1.5 ppm (d, 3H): C5-CH₃δ 2.8-3.0 ppm (s, 3H): N-CH₃δ 3.2-3.8 ppm (m, 2H): CH₂ at C4δ 4.0-4.5 ppm (m, 1H): CH at C5δ 5.0-6.0 ppm (br s, 1H): NH | The chemical shifts are estimated based on standard values for alkyl protons in a heterocyclic environment. The C5-CH₃ would be a doublet due to coupling with the C5-H. The C4 and C5 protons would form a complex multiplet system. The NH proton is often broad and its position can vary. |

| ¹³C NMR | δ 20-25 ppm: C5-CH₃δ 30-35 ppm: N-CH₃δ 45-55 ppm: C4δ 60-70 ppm: C5δ 170-180 ppm: C2 (C=N) | The C2 carbon, part of the isothiourea (C=N) group, is characteristically downfield.[9] The other sp³ hybridized carbons appear in the expected aliphatic region. |

| FT-IR (KBr) | ~3300-3400 cm⁻¹ (m): N-H stretch~2900-3000 cm⁻¹ (s): C-H stretch (aliphatic)~1620-1650 cm⁻¹ (s): C=N stretch | The carbon-nitrogen double bond (imine) stretch is a key diagnostic peak for the thiazoline ring.[10] The N-H stretch confirms the presence of the secondary amine. |

| Mass Spec (ESI+) | [M+H]⁺ = 131.0637 | The expected mass for the protonated molecular ion (C₅H₁₁N₂S⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[11] |

Research Context and Potential Biological Activity

The 2-aminothiazole scaffold is a highly validated pharmacophore in drug discovery. Derivatives have demonstrated a vast range of biological activities, providing a strong rationale for investigating novel analogues like N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine.

Established Bioactivities of the Scaffold

-

Antimicrobial: Many derivatives exhibit potent antibacterial and antifungal properties.[4][12] The thiazole ring is a key component of several cephalosporin antibiotics and antifungal agents like abafungin.

-

Anticancer: The scaffold has been incorporated into compounds targeting various mechanisms in oncology, including kinase inhibition and anti-proliferative effects.[9]

-

Anti-inflammatory: Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiazole core.

-

Neurological: Pramipexole, a dopamine agonist used to treat Parkinson's disease, is a 2-aminothiazole derivative.

The introduction of methyl groups, as in the target compound, can modulate potency, selectivity, and pharmacokinetic properties such as metabolic stability and membrane permeability.

Logical Framework for Biological Investigation

Caption: Relationship between the core molecule and its potential research avenues.

Conclusion

While N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is not a widely catalogued compound, its chemical identity can be clearly defined. Its physicochemical properties can be reasonably extrapolated from well-documented analogues, and a robust synthesis can be achieved via a modified Hantzsch reaction. The rich pharmacological history of the 2-amino-dihydrothiazole scaffold makes this specific derivative a compelling candidate for screening in drug discovery programs, particularly in the fields of infectious disease and oncology. This guide provides the foundational chemical knowledge necessary for its synthesis, characterization, and further scientific investigation.

References

- Chemsrc. (2025, August 20). 2-Aminothiazole | CAS#:96-50-4.

- Santa Cruz Biotechnology, Inc. 4,5-dimethyl-1,3-thiazol-2-amine | CAS 2289-75-0.

- National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database.

- Merck Millipore. (n.d.). 2-Aminothiazole CAS 96-50-4.

- Wikipedia contributors. (n.d.). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. PubChem Compound Database.

- Zhang, Y., et al. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Center for Biotechnology Information.

- Siddiqui, N., et al. (2001). Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. Bioorganic & Medicinal Chemistry.

- Khalifa, M. E. (2025, August 6). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Kauer, Z., et al. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE | 2289-75-0.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

- CymitQuimica. (n.d.). CAS 2150-55-2: 2-amino-4,5-dihydrothiazole-4-carboxylic acid.